Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate is a derivative of N-Boc piperazine . It is a semi-flexible linker useful in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of tert-butyl 4-(2-cyano-2-hydroxyethyl)piperazine-1-carboxylate involves several steps. A mixture of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and hydrazine hydrate was refluxed in absolute ethanol for 8 hours .Molecular Structure Analysis
The structure of this compound was confirmed by single crystal X-ray diffraction analysis . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
The physical form of this compound is solid . It has a molecular weight of 254.33 . The storage temperature is recommended to be at refrigerator levels .Scientific Research Applications
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Chemical Synthesis
- Summary of the Application : “Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 885516-98-3 . It is used in the field of chemical synthesis .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
- Results or Outcomes : The outcomes of using this compound in chemical synthesis are not specified in the available resources .
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Drug Discovery
- Summary of the Application : Piperazine and N-Boc piperazine and their simple derivatives such as “Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperazine-1-carboxylate” serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Methods of Application : These derived compounds have shown a wide spectrum of biological activities such as the antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
- Results or Outcomes : Such diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring and, thereby, enhancing favorable interaction with macromolecules .
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X-ray Diffraction Studies
- Summary of the Application : This compound has been used in X-ray diffraction studies . X-ray diffraction is a technique used for studying the atomic and molecular structure of a crystal.
- Methods of Application : The structures of the compound were confirmed by single crystal X-ray diffraction analysis .
- Results or Outcomes : The molecule of the compound is linear in shape with the ethyl acetate moiety adopting fully extended conformation .
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Biological Evaluation
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Synthesis of Pim-1 Inhibitors and Selective GPR119 Agonists
- Summary of the Application : The compound can be used as a reactant for the synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
- Results or Outcomes : The outcomes of using this compound in the synthesis of Pim-1 inhibitors and selective GPR119 agonists are not specified in the available resources .
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Protein Degradation
- Summary of the Application : The compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
- Results or Outcomes : The outcomes of using this compound in PROTAC development for targeted protein degradation are not specified in the available resources .
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α-Arylation of Aldehydes
- Summary of the Application : The compound can be used as a reactant for α-arylation of aldehydes .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
- Results or Outcomes : The outcomes of using this compound in α-arylation of aldehydes are not specified in the available resources .
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Enantioselective α-Benzylation of Aldehydes
- Summary of the Application : The compound can be used as a reactant for enantioselective α-benzylation of aldehydes via photoredox organocatalysis .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
- Results or Outcomes : The outcomes of using this compound in enantioselective α-benzylation of aldehydes are not specified in the available resources .
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Enantioselective α-Triflouromethylation of Aldehydes
- Summary of the Application : The compound can be used as a reactant for enantioselective α-triflouromethylation of aldehydes .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
- Results or Outcomes : The outcomes of using this compound in enantioselective α-triflouromethylation of aldehydes are not specified in the available resources .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)8-11(16)9-14/h10-11,16H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBVBNNQZAWHNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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